molecular formula C22H24N4O4S B2917046 ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689751-53-9

ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2917046
CAS No.: 689751-53-9
M. Wt: 440.52
InChI Key: MXHUKEJQEPUVQH-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with:

  • A 4-methoxyphenyl group at position 2.
  • A [(3-methylphenyl)formamido]methyl moiety at position 3.
  • A sulfanylacetate ester at position 2.

The sulfanylacetate ester contributes to metabolic stability and solubility.

Properties

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-30-20(27)14-31-22-25-24-19(26(22)17-8-10-18(29-3)11-9-17)13-23-21(28)16-7-5-6-15(2)12-16/h5-12H,4,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHUKEJQEPUVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate is then cyclized with thiosemicarbazide to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the formamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The formamido group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the sulfanyl group can undergo redox reactions, modulating cellular oxidative stress.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Compound ID/Reference Position 4 Substituent Position 5 Substituent Position 3 Substituent Notable Features
Target Compound 4-Methoxyphenyl [(3-Methylphenyl)formamido]methyl Ethyl sulfanylacetate Combines lipophilic and polar groups for balanced physicochemical properties.
(R,S)-2-{[4-(4-Methoxyphenyl)... () 4-Methoxyphenyl Phenyl 1-Phenyl-1-ethanol Lacks the formamido group; ethanol moiety may reduce metabolic stability.
7h () 4-Chlorophenyl p-Tolylaminomethyl 2-Bromoacetamide Chlorophenyl enhances electron-withdrawing effects; bromoacetamide is reactive.
689751-06-2 () 4-Fluorophenyl [(4-Methyl-3-nitrobenzoyl)amino]methyl Ethyl sulfanylacetate Nitro group increases electron deficiency; fluorophenyl improves bioavailability.
732992-69-7 () 3-Methylphenyl 3-(Dimethylsulfamoyl)phenyl Sulfanylacetic acid Sulfamoyl group enhances solubility; carboxylic acid improves ionic character.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) increase reactivity but may reduce metabolic stability.
  • Hydrogen-bonding substituents (e.g., formamido in the target compound, sulfamoyl in ) improve target binding affinity.
  • Ester vs. Acid : The target compound’s ethyl ester (logP ~3.3 inferred from ) is more lipophilic than carboxylic acid derivatives (e.g., , logP ~2.5).

Physicochemical Properties

Property Target Compound (Inferred) 689751-06-2 () 732992-69-7 () 7h ()
Molecular Weight (g/mol) ~460 (estimated) 473.5 432.52 370.8
logP ~3.3 3.3 2.5 3.8
Hydrogen Bond Donors 1 1 2 2
Rotatable Bonds 9 9 7 6

Trends :

  • Higher molecular weight and rotatable bonds correlate with reduced membrane permeability.
  • Nitro groups () increase logP but may compromise solubility.

Biological Activity

Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound belonging to the triazole class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring, a methoxyphenyl group, and a formamido group, which contribute to its biological interactions. The overall molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, and it is characterized by the following structural elements:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Methoxyphenyl Group : Enhances lipophilicity and potential interaction with biological membranes.
  • Formamido Group : May participate in hydrogen bonding with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities.
  • Oxidative Stress Modulation : The sulfanyl group may undergo redox reactions that help modulate oxidative stress in cells.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial : Exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal : Demonstrates activity against fungi such as Candida albicans and Aspergillus niger.

Anticancer Potential

Studies have shown that triazole derivatives can possess anticancer properties. This compound has been tested against several cancer cell lines:

Cell LineIC50 Value (µM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
MCF-7 (Breast Cancer)43.4

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could have implications for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by Godhani et al. (2016) demonstrated that similar triazole derivatives showed promising antibacterial activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Anticancer Activity Assessment : In a study evaluating various triazole derivatives for anticancer activity, compounds similar to this compound were found to inhibit growth in multiple cancer cell lines .
  • Mechanistic Insights : Research by El-Sayed et al. (2017) indicated that triazoles can modulate oxidative stress pathways in cells, potentially enhancing their anticancer effects .

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